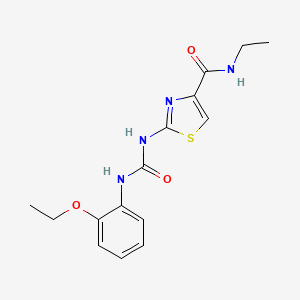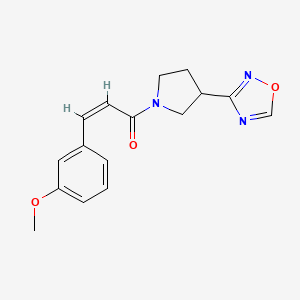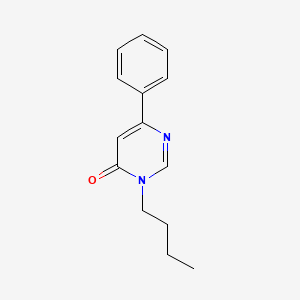
2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide, also known as ETC-1002, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic effects in treating cardiovascular diseases. ETC-1002 has been shown to have a unique mechanism of action that targets multiple pathways involved in lipid metabolism and inflammation, making it a promising candidate for the treatment of dyslipidemia and atherosclerosis.
Aplicaciones Científicas De Investigación
Urease Inhibition
A study by Shi et al. (2018) investigated the urease-inhibition activities of 2-phenylthiazole derivatives. These compounds were synthesized and evaluated for their ability to inhibit urease, an enzyme involved in various pathological processes. Among the synthesized compounds, one with a similar structure to 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide demonstrated significant urease inhibitory activity, indicating potential applications in treating diseases related to urease activity (Shi et al., 2018).
Anticancer Activity
Aliabadi et al. (2010) synthesized a series of 2-phenylthiazole-4-carboxamide derivatives, including structures similar to 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide. These compounds were evaluated for their cytotoxicity against various human cancer cell lines. The study found that certain derivatives exhibited significant anticancer activity, highlighting the potential of these compounds in cancer therapy (Aliabadi et al., 2010).
Inhibition of Trypanosoma Brucei
Patrick et al. (2016) synthesized analogues of thiazol-2-ethylamines, including structures resembling 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide. These compounds were tested for their activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. The study identified several derivatives as potent inhibitors of the parasite, suggesting their potential use in treating this disease (Patrick et al., 2016).
Inhibition of Carbonic Anhydrase-III
Al-Jaidi et al. (2020) investigated the inhibitory activities of 2,4,5-trisubstitutedthiazole compounds on carbonic anhydrase-III, an enzyme implicated in various physiological processes. The study found that certain derivatives, structurally related to 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide, exhibited significant inhibitory activity, indicating potential therapeutic applications (Al-Jaidi et al., 2020).
Antiviral Activity
Srivastava et al. (1977) synthesized thiazole C-nucleosides, including compounds with structural similarities to 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide. These compounds were evaluated for their antiviral activity against various viruses, demonstrating potential as antiviral agents (Srivastava et al., 1977).
Propiedades
IUPAC Name |
2-[(2-ethoxyphenyl)carbamoylamino]-N-ethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-16-13(20)11-9-23-15(18-11)19-14(21)17-10-7-5-6-8-12(10)22-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCUHELCXBNYPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)


![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)

![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)
![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)

![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)